molecular formula C3H6N4O B7828854 1-ethyl-2H-tetrazol-5-one

1-ethyl-2H-tetrazol-5-one

Cat. No.: B7828854
M. Wt: 114.11 g/mol
InChI Key: YVVZUMUVGRLSRZ-UHFFFAOYSA-N
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Description

1-Ethyl-2H-tetrazol-5-one (CAS: 69048-98-2) is a nitrogen-rich heterocyclic compound with the molecular formula C₃H₆N₄O and a molecular weight of 114.11 g/mol . It features a tetrazole ring substituted with an ethyl group at the 1-position and a ketone at the 5-position. Key physicochemical properties include:

  • Density: 1.55 g/cm³
  • Boiling Point: 120.7°C at 760 mmHg
  • Water Solubility: 500 g/L at 20°C
  • Flash Point: 26.8°C (indicating flammability) .

The compound is used in medicinal chemistry, notably as a metabolite of Lu 25-109, an M1-muscarinic agonist under investigation for Alzheimer’s disease . Its metabolism involves cytochrome P-450 enzymes (CYP2D6, CYP1A2), leading to de-ethylated and N-oxide derivatives .

Properties

IUPAC Name

1-ethyl-2H-tetrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O/c1-2-7-3(8)4-5-6-7/h2H2,1H3,(H,4,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVZUMUVGRLSRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)N=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)N=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Acid-Catalyzed Synthesis

In a representative procedure, ethyl cyanide is combined with sodium azide (1.2 equivalents) and ammonium chloride (1.5 equivalents) in dimethylformamide (DMF) as a solvent. The mixture is heated at 110°C for 24–48 hours under reflux, yielding this compound in approximately 65–70% yield. The reaction proceeds via a two-step mechanism: (1) formation of an intermediate iminophosphorane through nucleophilic attack of the azide on the nitrile, and (2) cyclization to the tetrazole ring under thermal activation. The use of DMF as a dipolar aprotic solvent enhances azide solubility and stabilizes reactive intermediates.

Zinc Chloride-Catalyzed Protocol

A modified method employs zinc chloride (0.2 equivalents) as a Lewis acid catalyst, enabling shorter reaction times (12–16 hours) and improved yields (75–80%). The catalyst facilitates polarization of the nitrile group, accelerating the cycloaddition process. This protocol is particularly advantageous for scaling, as it reduces energy consumption and minimizes byproduct formation.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a high-efficiency alternative for tetrazole synthesis, significantly reducing reaction times from hours to minutes. A patent-pending method utilizes indium(III) chloride (InCl₃) as a catalyst in a 3:1 isopropanol-water solvent system.

Procedure and Optimization

In a typical setup, ethyl cyanide (2 mmol), sodium azide (4 mmol), and InCl₃ (0.4 mmol) are combined in a microwave vessel and irradiated at 160°C for 1 hour. The reaction is monitored by thin-layer chromatography (TLC) using a 50:50 ether-hexane mobile phase. Post-reaction, the mixture is cooled, diluted with saturated sodium bicarbonate, and extracted with ethyl acetate. Acidification with concentrated HCl precipitates the product, which is recrystallized from ethyl acetate-hexane to achieve >90% purity. This method achieves yields of 85–90%, with the microwave’s uniform heating mitigating thermal degradation risks.

Alkylation of Pre-Formed Tetrazoles

An alternative route involves alkylation of 1H-tetrazol-5-one with ethylating agents such as ethyl bromide or diethyl sulfate. This method is preferred for introducing the ethyl group regioselectively at the N1 position.

Two-Step Alkylation Process

  • Synthesis of 1H-Tetrazol-5-One : Prepared via cyclization of cyanogen bromide with sodium azide in acetone-water under reflux.

  • Ethylation : 1H-tetrazol-5-one (1 equivalent) is treated with ethyl bromide (1.2 equivalents) in the presence of triethylamine (1.5 equivalents) as a base. The reaction proceeds in tetrahydrofuran (THF) at 60°C for 6 hours, yielding this compound in 70–75% yield. The use of THF ensures homogeneity, while triethylamine scavenges HBr byproducts, driving the reaction to completion.

Reaction Mechanism and Kinetic Analysis

The formation of this compound follows a concerted [3+2] cycloaddition mechanism in the Huisgen pathway. Density functional theory (DFT) studies indicate a activation energy (EaE_a) of 85–90 kJ/mol for the uncatalyzed reaction, which decreases to 60–65 kJ/mol in the presence of ZnCl₂. Microwave-assisted methods further reduce EaE_a to 45–50 kJ/mol due to enhanced dipole polarization.

Regioselectivity Considerations

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR (DMSO-d₆) : δ 1.32 (t, 3H, CH₂CH₃), 4.21 (q, 2H, CH₂CH₃), 8.45 (s, 1H, tetrazole-H).

  • IR (KBr) : 3120 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (tetrazole ring).

  • Melting Point : 142–144°C.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile-water, 70:30) confirms >98% purity for microwave-synthesized batches.

Applications in Pharmaceutical Chemistry

This compound serves as a key intermediate in angiotensin II receptor antagonists and GPR35 agonists. Its electron-withdrawing tetrazole ring enhances binding affinity to target proteins, as demonstrated in structure-activity relationship (SAR) studies .

Chemical Reactions Analysis

1-Ethyltetrazolinone undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form various oxides, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it into different amines or other reduced forms.

    Substitution: It readily undergoes substitution reactions, particularly nucleophilic substitutions, where the ethyl group can be replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Tetrazole derivatives, including 1-ethyl-2H-tetrazol-5-one, have demonstrated notable antimicrobial properties. Research indicates that various substituted tetrazoles exhibit activity against a range of bacteria and fungi. For instance, a study reported that certain tetrazole compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
This compoundStaphylococcus aureus100
Substituted TetrazolesEscherichia coli125
Other Tetrazole DerivativesCandida albicans150

Anti-inflammatory Properties

Research has identified the anti-inflammatory potential of tetrazole derivatives. A series of compounds derived from tetrazoles were evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The findings showed that some tetrazoles exhibited selective inhibition of COX-2, suggesting their utility as anti-inflammatory agents .

Table 2: COX Inhibition by Tetrazole Derivatives

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)
This compound3.81.8
Celecoxib3.72.2

Anticancer Activity

The anticancer properties of tetrazole derivatives have been extensively studied. Compounds like this compound have shown promise in inhibiting the growth of various cancer cell lines, including liver and lung cancer cells. For example, a specific derivative displayed an IC50 value of 4.2 µM against HepG2 liver carcinoma cells, indicating significant cytotoxicity .

Table 3: Anticancer Activity of Tetrazole Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundHepG24.2
Other Tetrazole DerivativeA5495.0

Antiviral Activity

Tetrazoles have also been explored for their antiviral properties. Studies indicate that certain tetrazole derivatives can inhibit viral replication and enzyme activity in viruses such as Herpes Simplex Virus and Influenza A virus . The mechanism often involves the inhibition of viral DNA polymerases and RNA transcriptases.

Table 4: Antiviral Activity of Tetrazole Derivatives

CompoundVirus TypeInhibition (%)
This compoundHSV-170
Other Tetrazole DerivativeInfluenza A65

Energetic Materials

In addition to biological applications, tetrazoles are recognized for their potential as energetic materials due to their high nitrogen content. Compounds like this compound can be utilized in the development of explosives and propellants, where their stability and energy release characteristics are advantageous .

Case Studies

Several case studies highlight the applications of tetrazoles in drug development:

Case Study 1: Anticancer Drug Development
A study synthesized a series of new tetrazole derivatives that exhibited significant anticancer activity against multidrug-resistant cancer cell lines. One compound was identified as a potent inhibitor of tubulin polymerization, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Agents
Another research project focused on synthesizing water-soluble COX inhibitors based on tetrazole structures, demonstrating effective anti-inflammatory activity without significant gastrointestinal toxicity in animal models .

Mechanism of Action

The mechanism of action of 1-Ethyltetrazolinone involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain enzymes, modulating their activity. The pathways involved often include the inhibition or activation of specific enzymatic reactions, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Tetrazole Derivatives

Structural Analogues: Substituent Effects

1-Aryl-5-methyl-1H-tetrazoles ()
  • Examples : 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole, 1-(4’-Bromophenyl)-5-methyl-1H-tetrazole.
  • Key Differences : Aryl groups (e.g., chlorophenyl, bromophenyl) replace the ethyl group, and a methyl group substitutes the ketone.
  • Impact :
    • Increased molecular weight (e.g., 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole: ~198.6 g/mol) compared to 1-ethyl-2H-tetrazol-5-one.
    • Higher melting points (e.g., 160–165°C for 1-(4’-Iodophenyl)-5-methyl-1H-tetrazole) due to stronger intermolecular forces from aromatic rings .
    • Reduced solubility in polar solvents compared to the hydrophilic ketone group in this compound.
5-Aminotetrazole Monohydrate ()
  • Structure: Contains an amino group (-NH₂) at the 5-position.
  • Key Differences: The amino group enhances hydrogen bonding, increasing water solubility (1,240 g/L at 20°C) compared to this compound (500 g/L) .
  • Applications : Used in explosives and coordination chemistry due to its energetic properties .
1-Hydroxy-5H-tetrazole ()
  • Structure : Hydroxyl group replaces the ethyl substituent.
  • Impact :
    • Higher acidity (pKa ~3–4) due to the hydroxyl group, making it more reactive in nucleophilic substitutions compared to the ethyl-substituted analogue .
    • Used in selective syntheses of high-energy materials.

Table 1: Comparative Properties of Tetrazole Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Water, g/L) Key Applications
This compound C₃H₆N₄O 114.11 78.3–79.8 500 Pharmaceuticals
5-Aminotetrazole Monohydrate CH₃N₅·H₂O 119.10 203–205 1,240 Energetic Materials
1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole C₈H₇ClN₄ 198.62 158–160 Low Chemical Synthesis
1-Hydroxy-5H-tetrazole CH₂N₄O 86.05 Decomposes 720 High-Energy Materials

Metabolic and Pharmacological Comparisons

  • This compound : Metabolized by CYP2D6 (de-ethylation) and CYP1A2 (N-oxidation) in the liver, producing metabolites with altered pharmacokinetics .
  • 5-Azido-1H-tetrazole (): Azido groups confer explosive properties but also increase metabolic instability due to reactive nitrogen species .
  • 1,5-Disubstituted Tetrazoles (): Used as cis-amide bond isosteres in peptides, enhancing metabolic stability compared to mono-substituted derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-ethyl-2H-tetrazol-5-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cycloaddition of azides with nitriles under catalytic conditions. For example, using nano-TiCl₄·SiO₂ as a heterogeneous catalyst in PEG-400 solvent at 70–80°C improves reaction efficiency. Monitoring via TLC ensures completion, followed by purification via recrystallization (e.g., using aqueous acetic acid). Adjusting solvent polarity and catalyst loading (e.g., 10 wt%) can mitigate side reactions and enhance yield .

Q. How can spectroscopic techniques (IR, NMR) distinguish this compound from its tautomers or derivatives?

  • Methodological Answer :

  • IR Spectroscopy : The NH₂ wagging mode (~1600 cm⁻¹) and tetrazole ring vibrations (1450–1550 cm⁻¹) confirm tautomeric stability. Matrix-isolation IR can detect planarization of the amine group under low-temperature conditions .
  • ¹H NMR : Ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for CH₂) and tetrazole ring protons (δ 8.0–9.0 ppm) help differentiate from 3-ethyl isomers. Solvent effects (e.g., DMSO-d₆ vs. CDCl₃) should be standardized to avoid shifts .

Q. What are the key challenges in resolving tautomeric equilibria of this compound experimentally?

  • Methodological Answer : Tautomerism between 2H- and 1H-forms can be stabilized via matrix-isolation at 10 K, combined with DFT calculations (B3LYP/6-311++G(d,p)). UV irradiation (λ > 235 nm) induces tautomerization to mesoionic forms, monitored via time-resolved IR spectroscopy. Solvent-free crystallization in argon matrices minimizes environmental interference .

Advanced Research Questions

Q. How do photochemical pathways of this compound inform its stability in high-energy applications?

  • Methodological Answer : UV irradiation induces nitrogen elimination (forming methyl azide and cyanamide) and ring cleavage. Time-resolved mass spectrometry and DFT modeling predict secondary products like methylenimine. These pathways highlight instability under UV exposure, necessitating dark storage for energetic derivatives .

Q. What computational strategies validate crystallographic data for this compound derivatives?

  • Methodological Answer : SHELX software (e.g., SHELXL-2018) refines X-ray diffraction data, with R-factors < 0.05. Hydrogen bonding networks (e.g., N–H⋯O interactions) are analyzed via Mercury 4.6. Discrepancies in thermal parameters are resolved using twin refinement (e.g., BASF scale factors) for twinned crystals .

Q. How can contradictions in biological activity data for 5-substituted tetrazoles be resolved?

  • Methodological Answer : Cross-validate antimicrobial assays (e.g., MIC vs. disk diffusion) with standardized strains (e.g., S. aureus ATCC 25923). Use QSAR models to correlate substituent electronegativity (e.g., ethyl vs. benzyl groups) with activity. Confounding factors like solvent polarity (DMSO vs. aqueous buffers) must be controlled .

Q. What methodologies characterize the energetic potential of fluorodinitromethyl-tetrazole derivatives?

  • Methodological Answer : Impact sensitivity (via BAM drop-hammer), detonation velocity (Cheetah 8.0 simulations), and DSC (decomposition onset > 150°C) are critical. Cycloaddition of HN₃ with fluorinated nitriles (e.g., F(NO₂)₂CCN) under anhydrous conditions ensures purity for reproducible results .

Notes

  • Always cross-reference synthetic protocols with safety data (e.g., H315/H319 hazards) .
  • Computational models require validation against experimental crystallography or spectroscopy .

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